Olorofim

Beschreibung

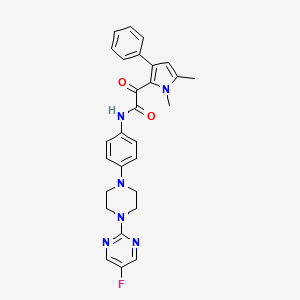

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1928707-56-5 |

|---|---|

Molekularformel |

C28H27FN6O2 |

Molekulargewicht |

498.6 g/mol |

IUPAC-Name |

2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide |

InChI |

InChI=1S/C28H27FN6O2/c1-19-16-24(20-6-4-3-5-7-20)25(33(19)2)26(36)27(37)32-22-8-10-23(11-9-22)34-12-14-35(15-13-34)28-30-17-21(29)18-31-28/h3-11,16-18H,12-15H2,1-2H3,(H,32,37) |

InChI-Schlüssel |

SUFPWYYDCOKDLL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(N1C)C(=O)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C4=NC=C(C=N4)F)C5=CC=CC=C5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

F-901318; F901318; F 901318; Olorofim |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Olorofim: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Olorofim is a complex heterocyclic molecule with the systematic IUPAC name: 2-(1,5-dimethyl-3-phenylpyrrol-2-yl)-N-[4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]phenyl]-2-oxoacetamide.[1][2][7]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₈H₂₇FN₆O₂ | [7][8] |

| Molecular Weight | 498.6 g/mol | [1][8] |

| CAS Number | 1928707-56-5 | [1][8] |

| InChI Key | SUFPWYYDCOKDLL-UHFFFAOYSA-N | [7][9] |

| Appearance | Not publicly available | |

| Solubility | Not publicly available | |

| Melting Point | Not publicly available |

Chemical Structure:

Synthesis of this compound

The synthesis would likely involve the preparation of three key fragments:

-

Fragment A: 1,5-dimethyl-3-phenyl-1H-pyrrole-2-carboxylic acid

-

Fragment B: 4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)aniline

-

Fragment C: Oxalyl chloride or a similar coupling agent

The final step would involve the coupling of these fragments.

Proposed Synthetic Pathway

A potential synthetic route is illustrated in the diagram below. This pathway is a hypothetical representation based on common organic chemistry reactions and the known structure of this compound.

Caption: Proposed retrosynthetic pathway for this compound.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

The inhibition of fungal DHODH by this compound disrupts the synthesis of pyrimidines, leading to a cascade of downstream effects that ultimately result in fungal cell death.[4]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound via inhibition of DHODH.

Experimental Protocols

As previously mentioned, detailed experimental protocols for the synthesis of this compound are not publicly available. For researchers interested in studying the biological activity of this compound, the following general experimental workflow for in vitro susceptibility testing can be adapted from publicly available literature.

In Vitro Antifungal Susceptibility Testing Workflow

This workflow outlines the general steps for determining the minimum inhibitory concentration (MIC) of this compound against fungal isolates.

Caption: General workflow for in vitro antifungal susceptibility testing.

Quantitative Data

Publicly available quantitative data on the synthesis of this compound is scarce. However, extensive data exists on its in vitro antifungal activity. The following table summarizes the minimum inhibitory concentration (MIC) values of this compound against various fungal species.

Table 2: In Vitro Activity of this compound against Various Fungal Pathogens

| Fungal Species | MIC Range (µg/mL) | Source |

| Aspergillus fumigatus | ≤0.008 - 0.25 | [4] |

| Aspergillus flavus | 0.03 - 0.12 | [4] |

| Aspergillus terreus | 0.015 - 0.06 | [4] |

| Scedosporium apiospermum | 0.06 - 0.25 | [4] |

| Lomentospora prolificans | 0.06 - 0.25 | [4] |

| Coccidioides immitis | 0.008 - 0.03 | [6] |

Conclusion

This compound represents a significant advancement in the field of antifungal drug development. Its unique chemical structure and novel mechanism of action provide a much-needed therapeutic option for difficult-to-treat invasive mold infections. While detailed synthetic procedures are not widely disseminated, the plausible synthetic pathway and the wealth of data on its mechanism of action and in vitro activity underscore its importance. Further research into the synthesis and optimization of this compound and its analogs will be crucial for the continued development of new and effective antifungal agents.

References

- 1. drugs.com [drugs.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. programme.europa-organisation.com [programme.europa-organisation.com]

- 7. biorxiv.org [biorxiv.org]

- 8. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. CA2982660A1 - 2-(1,5-dimethyl-3-phenyl-1h-pyrrol-2-yl)-n-(4-(4-(5-fluoropyrimidin-2-yl)piperazine-1-yl)phenyl)-2-oxoacetamide and derivatives thereof for use as antifungal agents - Google Patents [patents.google.com]

Olorofim's Mechanism of Action on Pyrimidine Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, currently under clinical development for the treatment of invasive fungal infections.[1][2] It exhibits a novel mechanism of action, targeting a crucial enzyme in the de novo pyrimidine biosynthesis pathway, an essential metabolic route for fungal survival.[2][3] This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the involved pathways and workflows.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

This compound's primary molecular target is dihydroorotate dehydrogenase (DHODH), the fourth and only oxidoreductase enzyme in the de novo pyrimidine biosynthesis pathway.[2][3][4] DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine-5'-monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[1][4] By reversibly inhibiting fungal DHODH, this compound effectively depletes the pyrimidine pool, thereby disrupting essential cellular processes that rely on these building blocks.[1][5]

The inhibition of pyrimidine biosynthesis by this compound leads to a cascade of downstream effects, including:

-

Inhibition of DNA and RNA synthesis: Depletion of pyrimidine triphosphates (dUTP, dTTP, and CTP) directly hinders the replication and transcription of the fungal genome.[5]

-

Disruption of protein synthesis and cell cycle regulation: Pyrimidine derivatives are essential for various metabolic processes, and their absence can arrest the cell cycle.[5]

-

Compromised cell wall integrity: Uridine-5'-triphosphate (UTP) is a necessary precursor for the synthesis of UDP-sugars, which are substrates for the synthesis of critical cell wall components like 1,3-β-d-glucan and chitin.[1][4] Exposure of Aspergillus fumigatus to this compound has been shown to reduce 1,3-β-d-glucan at the hyphal tips.[1]

This compound exhibits high selectivity for fungal DHODH over the human ortholog, which is a key factor in its favorable safety profile.[2] This selectivity is attributed to significant sequence and structural differences between the fungal and human enzymes.[6]

Signaling Pathway: De Novo Pyrimidine Biosynthesis

The following diagram illustrates the de novo pyrimidine biosynthesis pathway in fungi and the point of inhibition by this compound.

Caption: De Novo Pyrimidine Biosynthesis Pathway and this compound's Point of Inhibition.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various fungal species and its inhibitory constants against DHODH.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Fungal Pathogens

| Fungal Species | MIC Range (mg/L) | Geometric Mean MIC (mg/L) | MIC90 (mg/L) | Reference(s) |

| Aspergillus fumigatus (Wild-type) | <0.004 - 0.25 | 0.025 - 0.053 | 0.031 - 0.125 | [5][7] |

| Aspergillus fumigatus (Azole-resistant) | 0.004 - 0.125 | 0.031 - 0.058 | 0.063 - 0.125 | [5] |

| Aspergillus terreus | 0.002 - 0.063 | 0.022 | - | [8][9] |

| Aspergillus flavus | - | 0.050 | - | [7] |

| Aspergillus niger | - | 0.052 | - | [7] |

| Scedosporium spp. | 0.008 - 0.25 | - | - | [10] |

| Lomentospora prolificans | 0.008 - >2 | - | - | [11] |

| Coccidioides spp. | - | - | - | [1] |

| Histoplasma capsulatum | - | - | - | [1] |

| Blastomyces dermatitidis | - | - | - | [1] |

| Trichophyton spp. | 0.01 - 0.125 | 0.01 | - | [5] |

| Microascus/Scopulariopsis spp. | ≤0.008 - 0.5 | - | ≤0.008 - 0.25 | [12] |

| Penicillium/Talaromyces spp. | ≤0.008 - 0.5 | - | ≤0.008 - 0.25 | [12] |

Table 2: Inhibitory Activity of this compound against Dihydroorotate Dehydrogenase (DHODH)

| Enzyme Source | Inhibition Constant (Ki) | IC50 | Reference(s) |

| Aspergillus fumigatus DHODH | ~2.3 nM | 44 nM | [13][14] |

| Saccharomyces cerevisiae DHODH | ~1.6 nM | - | [13] |

| Human DHODH | >1000 nM | >100 µM | [13][14] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay spectrophotometrically measures the inhibition of DHODH activity.

Principle: The assay monitors the reduction of the dye 2,6-dichloroindophenol (DCIP) by electrons transferred from the oxidation of dihydroorotate to orotate by DHODH, via a coenzyme Q intermediate. The reduction of the blue DCIP to its colorless form is measured as a decrease in absorbance at 610 nm.

Materials:

-

Recombinant fungal DHODH

-

Dihydroorotate (substrate)

-

Coenzyme Q10

-

2,6-dichloroindophenol (DCIP)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Coenzyme Q10, and DCIP.

-

Add serial dilutions of this compound or control (DMSO) to the wells of the 96-well plate.

-

Add the recombinant DHODH enzyme to each well and pre-incubate for a defined period (e.g., 30 minutes at 25°C) to allow for inhibitor binding.

-

Initiate the reaction by adding dihydroorotate to each well.

-

Immediately begin monitoring the decrease in absorbance at 610 nm over time (e.g., for 10 minutes) using a microplate reader.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various fungal isolates is typically determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 9.3.1.

Principle: This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a defined incubation period.

Materials:

-

Fungal isolates

-

Standardized fungal inoculum

-

RPMI-1640 medium (or other suitable broth)

-

This compound stock solution

-

96-well microplates

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of this compound in the microplate wells containing RPMI-1640 medium.

-

Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.

-

Add the fungal inoculum to each well of the microplate.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Fungal Cell Viability Assay

This assay assesses the effect of this compound on fungal cell viability over time.

Principle: The fluorescent dye bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC) is a membrane potential-sensitive dye that enters depolarized cells, such as those that are non-viable, and fluoresces.

Materials:

-

Fungal germlings or hyphae

-

This compound

-

DiBAC staining solution

-

Fluorescence microscope

Procedure:

-

Culture fungal conidia to the germling or hyphal stage.

-

Expose the fungal cells to a specific concentration of this compound for various time points (e.g., 24, 48, 72 hours).

-

At each time point, add the DiBAC solution to the fungal culture and incubate for a short period (e.g., 5 minutes).

-

Observe the cells under a fluorescence microscope.

-

Count the number of fluorescent (non-viable) and non-fluorescent (viable) cells to determine the percentage of cell death.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of this compound's action.

Caption: Experimental Workflow for DHODH Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0554042B1 - Method for screening fungicides utilizing a dihydroorotate dehydrogenase (DHOD) inhibition assay - Google Patents [patents.google.com]

- 3. sketchviz.com [sketchviz.com]

- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 5. KEGG PATHWAY: Pyrimidine metabolism - Aspergillus fumigatus [kegg.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. EUCAST Determination of this compound (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Schematic diagram of de novo and salvage pathways of purine and pyrimidine nucleotide biosynthesis. - Public Library of Science - Figshare [plos.figshare.com]

- 9. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Susceptibility Testing of 1,423 Danish Mold Isolates Obtained in 2018-2019 Confirms Uniform and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. F-901318 (this compound) | DHODH (dihydroorotate dehydrogenase) inhibitor | CAS 1928707-56-5 | antifungal agent | Buy F901318 (this compound) from Supplier InvivoChem [invivochem.com]

- 13. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 14. F-901318 (this compound) | Fungal DHODH inhibitor | Probechem Biochemicals [probechem.com]

Olorofim's Targeted Inhibition of Dihydroorotate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, currently in late-stage clinical development for the treatment of invasive fungal infections.[1][2] Its novel mechanism of action involves the specific and potent inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[3][4] This targeted approach provides activity against a broad spectrum of pathogenic molds, including species resistant to existing antifungal therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols for researchers in the field of antifungal drug discovery and development.

Introduction: A Novel Antifungal Strategy

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, has created an urgent need for new therapeutic agents with novel mechanisms of action.[5] this compound represents a significant advancement in this area by targeting a fundamental metabolic pathway in fungi that is distinct from that of currently available antifungals, which primarily target the fungal cell wall or membrane.[5] this compound's target, dihydroorotate dehydrogenase (DHODH), is the fourth enzyme in the de novo pyrimidine synthesis pathway, responsible for the oxidation of dihydroorotate to orotate.[4][6] By inhibiting this essential step, this compound effectively halts the production of pyrimidines, which are vital for the synthesis of DNA, RNA, and other essential cellular components, ultimately leading to fungal cell death.[7][]

Mechanism of Action: Selective Inhibition of Fungal DHODH

This compound is a reversible inhibitor of DHODH.[6] The key to this compound's therapeutic potential lies in its high selectivity for the fungal enzyme over its human counterpart. This selectivity is attributed to structural differences between the fungal and human DHODH enzymes.[9]

The De Novo Pyrimidine Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway is a highly conserved metabolic route responsible for the synthesis of pyrimidine nucleotides. In fungi such as Aspergillus fumigatus, this pathway is the primary source of pyrimidines. The inhibition of DHODH by this compound creates a metabolic bottleneck, leading to the depletion of the pyrimidine pool and subsequent disruption of critical cellular processes.

Quantitative Efficacy Data

The potency of this compound has been extensively evaluated against a wide range of fungal pathogens. The following tables summarize key quantitative data, including 50% inhibitory concentration (IC50), inhibitor constant (Ki), and minimum inhibitory concentration (MIC) values.

Table 1: In Vitro Inhibitory Activity of this compound against Fungal and Human DHODH

| Enzyme Source | Parameter | Value (nM) | Reference(s) |

| Aspergillus fumigatus DHODH | IC50 | 44 | [6][9][10] |

| Aspergillus fumigatus DHODH | Ki | ~2.3 | [11] |

| Saccharomyces cerevisiae DHODH | Ki | ~1.6 | [11] |

| Human DHODH | IC50 | >100,000 | [6][10] |

| Human DHODH | Ki | >1000 | [11] |

Table 2: In Vitro Antifungal Activity of this compound (MIC Ranges)

| Fungal Species | MIC Range (μg/mL) | Reference(s) |

| Aspergillus fumigatus | 0.004 - 0.25 | [1] |

| Aspergillus flavus | 0.016 - 0.03 | [12] |

| Aspergillus niger | 0.016 - 0.03 | [12] |

| Aspergillus terreus | 0.008 - 0.016 | [12] |

| Aspergillus lentulus (cryptic) | 0.015 - 0.017 | [13] |

| Aspergillus calidoustus (cryptic) | 0.048 - 0.5 | [12][13] |

| Scedosporium spp. | 0.008 - 0.5 | [6] |

| Lomentospora prolificans | ≤0.008 - 0.5 | [6] |

| Coccidioides spp. | 0.015 - 0.06 | [14] |

| Dermatophytes (Trichophyton, Microsporum) | 0.015 - 0.062 | [15] |

| Fusarium spp. | Species-dependent | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound.

Fungal DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP).

Materials:

-

Recombinant fungal DHODH enzyme

-

This compound or other test compounds

-

L-dihydroorotic acid (substrate)

-

Coenzyme Q10 (electron acceptor)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (solvent only) and a no-enzyme control.

-

Add the recombinant fungal DHODH enzyme to all wells except the no-enzyme control.

-

Pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q10, and DCIP to all wells.

-

Immediately measure the absorbance at 600-650 nm in kinetic mode for 10-20 minutes at 25°C.[16]

-

The rate of decrease in absorbance is proportional to the DHODH activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method - EUCAST/CLSI)

This method determines the minimum inhibitory concentration (MIC) of this compound against various fungal isolates. The following is a generalized protocol based on EUCAST and CLSI guidelines.

Materials:

-

Fungal isolates

-

This compound

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microplates

-

Spectrophotometer or inverted microscope

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., potato dextrose agar) until sporulation.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Adjust the conidial suspension to the desired concentration (typically 0.5-2.5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microplate.

-

Include a drug-free control well (growth control) and a well with no inoculum (sterility control).

-

-

Inoculation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

Visualizing Workflows and Pathways

The following diagrams illustrate the conceptual workflow for this compound's preclinical evaluation and the logical relationship of its target within the fungal metabolic network.

Conclusion

This compound's unique mechanism of action, targeting the essential fungal enzyme DHODH, positions it as a highly promising candidate for the treatment of invasive fungal infections, particularly those caused by resistant pathogens. Its high selectivity for the fungal enzyme minimizes the potential for off-target effects in the human host. The data and protocols presented in this guide provide a comprehensive resource for researchers working to understand and further develop novel antifungal therapies. As this compound progresses through clinical trials, it holds the potential to address a significant unmet medical need and improve outcomes for patients with life-threatening fungal diseases.[18]

References

- 1. journals.asm.org [journals.asm.org]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. EP0554042B1 - Method for screening fungicides utilizing a dihydroorotate dehydrogenase (DHOD) inhibition assay - Google Patents [patents.google.com]

- 4. F901318 represents a novel class of antifungal drug that inhibits dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 9. Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. F-901318 (this compound) | Fungal DHODH inhibitor | Probechem Biochemicals [probechem.com]

- 11. F-901318 (this compound) | DHODH (dihydroorotate dehydrogenase) inhibitor | CAS 1928707-56-5 | antifungal agent | Buy F901318 (this compound) from Supplier InvivoChem [invivochem.com]

- 12. journals.asm.org [journals.asm.org]

- 13. In vitro activity of this compound (F901318) against clinical isolates of cryptic species of Aspergillus by EUCAST and CLSI methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New Antifungal Drug this compound Shows Promise in Treating Resistant Fungal Infections - Atlas Infectious Disease Practice [atlasidp.com]

- 15. This compound Effectively Eradicates Dermatophytes In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro activity of this compound against clinical isolates of Scedosporium species and Lomentospora prolificans using EUCAST and CLSI methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound for the treatment of invasive fungal diseases in patients with few or no therapeutic options: a single-arm, open-label, phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Olorofim Against Aspergillus Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, exhibiting potent in vitro activity against a broad range of filamentous fungi, including clinically relevant Aspergillus species. Its novel mechanism of action, the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway, makes it a promising candidate for the treatment of invasive aspergillosis, particularly in cases of resistance to existing antifungal therapies. This technical guide provides an in-depth overview of the in vitro activity of this compound against various Aspergillus species, detailed experimental protocols for susceptibility testing, and visualizations of its mechanism of action and experimental workflows.

Introduction

Invasive aspergillosis remains a significant cause of morbidity and mortality in immunocompromised patient populations. The emergence of azole-resistant Aspergillus fumigatus and the intrinsic resistance of some cryptic Aspergillus species to conventional antifungal agents highlight the urgent need for novel therapeutic options. This compound represents a significant advancement in antifungal drug development due to its unique target in a metabolic pathway distinct from those targeted by azoles, polyenes, and echinocandins. This guide summarizes the current knowledge on the in vitro efficacy of this compound against a comprehensive panel of Aspergillus species.

Quantitative In Vitro Activity of this compound

This compound has demonstrated consistently low Minimum Inhibitory Concentrations (MICs) against a wide array of Aspergillus species, including those resistant to other antifungal classes. The following table summarizes the quantitative data from various studies.

| Aspergillus Species/Complex | Number of Isolates | This compound MIC Range (mg/L) | This compound MIC₅₀ (mg/L) | This compound MIC₉₀ (mg/L) | Reference(s) |

| A. fumigatus sensu stricto | >1000 | <0.004 - 0.25 | 0.03 - 0.06 | 0.06 - 0.125 | [1][2] |

| A. fumigatus (azole-resistant) | >276 | 0.004 - 0.125 | 0.031 - 0.058 | 0.06 | [1][3] |

| A. flavus | >100 | 0.008 - 0.25 | 0.03 - 0.05 | 0.06 | [1][2] |

| A. niger | >100 | 0.008 - 0.25 | 0.03 - 0.06 | 0.06 - 0.25 | [1][2] |

| A. terreus | >100 | 0.008 - 0.03 | 0.016 - 0.03 | 0.03 | [1][2][4] |

| A. calidoustus | 25 | 0.015 - 0.5 | 0.098 | 0.5 | [4][5][6] |

| A. lentulus | 57 | 0.008 - 0.06 | 0.015 | 0.03 | [5] |

| A. fumigatiaffinis | 57 | 0.008 - 0.03 | 0.015 | 0.015 | [5] |

| A. tubingensis | 20 | 0.03 - 0.12 | 0.048 | 0.12 | [5] |

| A. ochraceus | 15 | 0.015 - 0.03 | 0.015 | 0.03 | [5] |

Mechanism of Action

This compound exerts its antifungal activity by targeting and inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH).[7] This enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, specifically the oxidation of dihydroorotate to orotate.[7] Inhibition of DHODH leads to a depletion of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components, ultimately resulting in the cessation of fungal growth.[7]

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of this compound against Aspergillus species is primarily determined using standardized broth microdilution methods, namely those developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method

The CLSI M38-A2 document provides a reference method for susceptibility testing of filamentous fungi.[8][9][10][11][12]

a) Inoculum Preparation:

-

Aspergillus species are cultured on potato dextrose agar for 5-7 days at 35°C to encourage sporulation.

-

Conidia are harvested by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

-

The resulting suspension is transferred to a sterile tube, and heavy particles are allowed to settle for 3-5 minutes.

-

The upper homogenous suspension is collected and adjusted spectrophotometrically at 530 nm to an optical density that yields a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

b) Microdilution Plate Preparation and Inoculation:

-

This compound is serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.

-

Each well is inoculated with the prepared fungal suspension.

-

The final volume in each well is 200 µL.

c) Incubation and MIC Determination:

-

Plates are incubated at 35°C for 48-72 hours.

-

The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth.

EUCAST E.DEF 9.3.2 Method

The EUCAST E.DEF 9.3.2 document details the methodology for susceptibility testing of moulds.[13][14]

a) Inoculum Preparation:

-

Similar to the CLSI method, Aspergillus is cultured to obtain conidia.

-

A suspension of conidia is prepared in sterile saline with 0.05% Tween 20.

-

The inoculum is adjusted to a final concentration of 1 x 10⁵ to 2.5 x 10⁵ CFU/mL using a spectrophotometer or a hemocytometer.

b) Microdilution Plate Preparation and Inoculation:

-

Serial dilutions of this compound are prepared in RPMI 1640 medium supplemented with 2% glucose in 96-well microtiter plates.

-

Each well is inoculated with the fungal suspension.

c) Incubation and MIC Determination:

-

Plates are incubated at 35-37°C for 48 hours.

-

The MIC endpoint is read as the lowest drug concentration showing 100% inhibition of growth.

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against a wide range of Aspergillus species, including those that are resistant to currently available antifungal agents. Its novel mechanism of action provides a valuable new therapeutic strategy for the management of invasive aspergillosis. The standardized methodologies outlined by CLSI and EUCAST are essential for the accurate and reproducible determination of this compound's in vitro efficacy, which is crucial for clinical decision-making and ongoing drug development efforts. Further research and clinical studies are warranted to fully elucidate the clinical utility of this compound in treating aspergillosis.

References

- 1. EUCAST Determination of this compound (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 6. EUCAST-Obtained this compound MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. njccwei.com [njccwei.com]

- 10. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]

- 11. img.antpedia.com [img.antpedia.com]

- 12. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Olorofim: A Technical Guide to its Efficacy Against Rare and Emerging Molds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, representing a significant advancement in the treatment of invasive fungal infections, particularly those caused by rare and emerging molds that are often refractory to existing therapies.[1][2] Its novel mechanism of action, targeting the fungal dihydroorotate dehydrogenase (DHODH) enzyme, circumvents common resistance pathways affecting other antifungal classes.[1][3] This technical guide provides a comprehensive overview of this compound's efficacy, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Quantitative Efficacy Data: In Vitro Susceptibility

The in vitro activity of this compound has been extensively evaluated against a broad spectrum of filamentous fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative view of its potency against clinically relevant rare and emerging molds. Susceptibility testing was predominantly performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4]

Table 1: this compound MIC Data for Aspergillus Species

| Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |

| Aspergillus fumigatus (Wild-Type) | 1496 | <0.002 - 0.5 | 0.008 - 0.06 | 0.031 - 0.125 | 0.025 - 0.053 | [1][5][6][7] |

| Aspergillus fumigatus (Azole-Resistant) | 276 | 0.004 - 0.125 | 0.008 - 0.06 | 0.063 - 0.125 | 0.031 - 0.058 | [1][5][6][7] |

| Aspergillus flavus | 275 (total Aspergillus spp.) | <0.004 - 0.25 | 0.03 | - | 0.050 | [7] |

| Aspergillus niger | 275 (total Aspergillus spp.) | <0.004 - 0.25 | 0.03 - 0.06 | - | 0.052 | [7] |

| Aspergillus terreus | 275 (total Aspergillus spp.) | 0.008 - 0.03 | - | - | 0.022 | [7][8] |

| Aspergillus (Cryptic Species) | - | - | - | - | - | [9] |

Table 2: this compound MIC Data for Scedosporium and Lomentospora Species

| Species | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |

| Scedosporium spp. | 170 | 0.008 - >2 | 0.06 | - | 0.03 - 0.5 | 0.009 - 0.193 | [1][3] |

| Scedosporium apiospermum | 103 (total Scedosporium/Lomentospora) | - | 0.016 | - | - | - | [8][10] |

| Scedosporium boydii | 103 (total Scedosporium/Lomentospora) | - | - | - | - | - | [10] |

| Lomentospora prolificans | 13 | 0.008 - >2 | 0.06 | - | - | - | [3] |

Table 3: this compound MIC Data for Fusarium and Other Rare Molds

| Species | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference(s) |

| Fusarium spp. | 21 | 0.03 - >2 | - | - | - | [5][6] |

| Fusarium oxysporum complex | - | 0.12 - >2 | - | - | 0.515 | [1][5] |

| Fusarium solani complex | - | 2 - >2 | - | - | at least 4 | [1][5] |

| Fusarium proliferatum | 4 | 0.03 - 0.06 | - | - | - | [1] |

| Alternaria alternata | - | 8 | - | - | - | [11] |

| Penicillium spp. | - | 0.004 - 0.125 | - | - | 0.027 | [11] |

| Talaromyces spp. | - | 0.004 - 0.125 | - | - | 0.027 | [11] |

| Trichophyton spp. | 46 (T. indotineae) | 0.03 - 0.125 | - | - | 0.01 | [1] |

Mechanism of Action: Signaling Pathway

This compound exerts its antifungal activity by selectively inhibiting the fungal dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][12] This inhibition depletes the fungal cell of essential pyrimidines, which are necessary for the synthesis of DNA, RNA, and other vital macromolecules. The fungal DHODH enzyme differs significantly from its human counterpart, which accounts for the drug's selective toxicity.[3]

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The determination of this compound's MIC values is predominantly conducted using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 9.4 procedure.[4][8][13]

CLSI M38 Broth Microdilution Method (Generalized Protocol):

-

Isolate Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to achieve adequate conidiation.[4]

-

Inoculum Suspension: A suspension of conidia is prepared in sterile saline containing a wetting agent (e.g., Tween 20). The turbidity of the suspension is adjusted spectrophotometrically to a specific optical density, which is then further diluted to achieve a final inoculum concentration in the test wells.

-

Drug Dilution: this compound is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (drug-free) and a sterility control well (uninoculated medium) are included.

-

Incubation: The plates are incubated at 35°C for a specified period (e.g., 48-72 hours), depending on the fungal species.[4]

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a complete or significant inhibition of visible growth compared to the growth control.

EUCAST E.DEF 10.1 (for Molds):

The EUCAST methodology is similar to the CLSI protocol but with specific differences in inoculum preparation, reading method (spectrophotometric option), and MIC endpoint definitions (e.g., 100% inhibition for this compound).[8][13]

In Vivo Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy of this compound. Murine models of invasive aspergillosis are commonly used, including in immunocompromised hosts.[2][14]

Generalized Murine Model of Invasive Aspergillosis:

-

Immunosuppression: Mice are rendered neutropenic through the administration of agents like cyclophosphamide and cortisone acetate to mimic an immunocompromised state.[14]

-

Infection: Mice are infected intranasally or intravenously with a standardized inoculum of fungal conidia.

-

Treatment: Treatment with this compound (or a control vehicle/comparator drug) is initiated at a specified time post-infection and administered for a defined duration. Dosing regimens can vary to determine pharmacokinetic/pharmacodynamic parameters.[2]

-

Monitoring: Mice are monitored for survival, clinical signs of illness, and body weight changes.

-

Endpoint Analysis: At the end of the study, or upon euthanasia, tissues (e.g., lungs, brain, kidneys) are harvested for fungal burden determination (e.g., by quantitative PCR or colony-forming unit counts) and histopathological examination.

Resistance Mechanisms

While intrinsic resistance to this compound is rare in susceptible species, acquired resistance can develop.[15] The primary mechanism of acquired resistance involves point mutations in the pyrE gene, which encodes the target enzyme, DHODH.[15] These mutations can reduce the binding affinity of this compound to the enzyme.

Clinical Development and Future Directions

This compound is currently in late-stage clinical development for the treatment of invasive mold infections in patients with limited or no other treatment options.[10][16][17] An open-label Phase 2b study has shown promising results in patients with infections caused by Aspergillus spp., Lomentospora prolificans, Scedosporium spp., and Coccidioides spp.[17] The ongoing Phase III clinical trial will further elucidate its clinical efficacy and safety profile.[1] The potent and targeted activity of this compound against a range of difficult-to-treat molds positions it as a valuable future addition to the antifungal armamentarium.

References

- 1. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies [mdpi.com]

- 2. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of the Novel Antifungal this compound against Scedosporium and Lomentospora prolificans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In Vitro Activity of Novel Antifungal this compound against Filamentous Fungi and Comparison to Eight Other Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. EUCAST Determination of this compound (F901318) Susceptibility of Mold Species, Method Validation, and MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Anti- Aspergillus activities of this compound at sub-MIC levels during early-stage growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. The Dynamic Influence of this compound (F901318) on the Cell Morphology and Organization of Living Cells of Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. emjreviews.com [emjreviews.com]

Olorofim (F901318): A Technical Overview of Initial Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olorofim (formerly F901318) is a first-in-class antifungal agent from the orotomide class, currently in clinical development for the treatment of invasive fungal infections (IFIs).[1][2] Its novel mechanism of action, targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), offers a promising alternative for infections caused by resistant mold pathogens. This document provides an in-depth technical guide to the initial preclinical studies of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing core concepts to support further research and development in the field of antifungal therapeutics.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound exerts its antifungal activity by targeting and inhibiting the fungal dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][3][4][5][6] This inhibition disrupts the production of essential pyrimidines, which are vital building blocks for DNA, RNA, and protein synthesis, ultimately leading to the cessation of fungal growth and cell death.[3][7] this compound's action is fungistatic initially, but becomes a time-dependent fungicidal effect with prolonged exposure.[7] A key advantage of this mechanism is its high selectivity for the fungal enzyme over the human homologue, suggesting a lower potential for target-based toxicity.[8][9] The unique target of this compound means it is not affected by existing resistance mechanisms to other antifungal classes like azoles and polyenes.[1]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of filamentous fungi, including many species that are resistant to currently available antifungal agents.[1]

Spectrum of Activity

This compound is highly active against various molds and dimorphic fungi. Notably, it shows no activity against yeasts such as Candida and Cryptococcus species, or against members of the Mucorales order.[1]

Quantitative In Vitro Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal pathogens as determined by standardized methodologies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

| Fungal Species | Isolate Type | Number of Isolates | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Geometric Mean MIC (mg/L) | Reference |

| Aspergillus fumigatus | Wild-Type | 1496 | 0.008 - 0.125 | 0.008 | - | 0.025 - 0.053 | [7][10][11] |

| Aspergillus fumigatus | Azole-Resistant | 276 | - | - | 0.063 - 0.125 | 0.031 - 0.058 | [7] |

| Aspergillus fumigatus sensu lato | Clinical | - | 0.004 - 0.125 | - | - | - | [10] |

| Scedosporium spp. | Clinical | 170 | 0.008 - >2 | - | 0.03 - 0.5 | 0.009 - 0.193 | [12][13] |

| Lomentospora prolificans | Clinical | - | 0.008 - >2 | - | 0.5 | - | [12][14] |

| Coccidioides spp. | Clinical | 59 | ≤0.008 - 0.06 | - | - | 0.011 | [7][15] |

| Dermatophytes | Clinical | - | 0.015 - 0.06 | - | - | - | [16] |

| Talaromyces marneffei | Clinical & Environmental | 32 | 0.0005 - 0.002 | 0.0005 | 0.0005 | - | [17] |

| Fusarium solani | Clinical | - | >1 | - | - | - | [13] |

| Fusarium oxysporum | Clinical | - | >1 | - | - | - | [13] |

Experimental Protocol: Broth Microdilution MIC Testing

The in vitro activity of this compound is typically determined using the broth microdilution method according to CLSI document M38-A3 or EUCAST guidelines.

-

Isolate Preparation: Fungal isolates are cultured on appropriate agar media (e.g., potato dextrose agar) to obtain sufficient conidia. Conidial suspensions are prepared in a sterile saline solution containing a wetting agent (e.g., Tween 80) and adjusted to a specific concentration using a spectrophotometer or hemocytometer.

-

Drug Dilution: this compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (e.g., 48-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

In Vivo Efficacy in Animal Models

This compound has demonstrated significant efficacy in various murine models of invasive fungal infections, leading to improved survival, reduced fungal burden, and favorable changes in biomarkers.

Summary of In Vivo Efficacy Studies

| Animal Model | Infection Model | Fungal Species | Treatment Regimen | Key Outcomes | Reference |

| Neutropenic CD-1 Mice | Systemic Aspergillosis | A. fumigatus, A. nidulans, A. tanneri | 15 mg/kg q8h (IP) | 80-88% survival | [18][19] |

| CGD (gp91-/- phox) Mice | Systemic Aspergillosis | A. fumigatus, A. nidulans, A. tanneri | 15 mg/kg q8h (IP) | 63-88% survival | [19] |

| Neutropenic CD-1 Mice | Systemic Scedosporiosis/Lomentosporiosis | S. apiospermum, P. boydii, L. prolificans | 15 mg/kg q8h (IP) | 80-100% survival | [20] |

| Murine Model | CNS Coccidioidomycosis | C. immitis | 13.3 mg/kg TID | Enhanced survival, reduced brain fungal burden | [15] |

| Guinea Pig Model | Dermatophytosis | Microsporum gypseum | Topical daily | Resolution of skin lesions | [16] |

Experimental Workflow: Murine Model of Systemic Aspergillosis

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in a neutropenic murine model of systemic aspergillosis.

Experimental Protocol: Murine Model of Systemic Infection

-

Animal Model: Typically, outbred mice (e.g., CD-1) are used.

-

Immunosuppression: To establish a robust infection, mice are rendered neutropenic through the administration of immunosuppressive agents like cyclophosphamide.

-

Infection: A standardized inoculum of fungal conidia is administered intravenously via the lateral tail vein.

-

Treatment: Treatment with this compound (administered intraperitoneally, intravenously, or orally) or a vehicle control is initiated at a specified time post-infection and continued for a defined duration.

-

Monitoring and Endpoints: Animals are monitored daily for survival and clinical signs of illness. Efficacy is assessed based on survival rates, and for satellite groups, by determining the fungal burden in target organs (e.g., kidneys, brain) through quantitative PCR or colony-forming unit (CFU) counts, as well as histopathological examination.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Preclinical studies have established that the pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with the efficacy of this compound is the minimum concentration (Cmin) to MIC ratio (Cmin/MIC).[1][15] This suggests that maintaining a trough drug concentration above the MIC of the infecting pathogen is a key determinant of therapeutic success. This compound exhibits a large volume of distribution and high plasma protein binding (>99%).[1]

Resistance

While intrinsic resistance to this compound in susceptible fungal species is rare, acquired resistance has been documented in laboratory settings.[21][22] Resistance is associated with specific point mutations in the pyrE gene, which encodes for DHODH.[21]

Conclusion

The initial preclinical data for this compound (F901318) demonstrate a promising profile for a novel antifungal agent. Its unique mechanism of action, potent in vitro activity against difficult-to-treat molds, and significant in vivo efficacy in relevant animal models underscore its potential to address unmet medical needs in the treatment of invasive fungal infections. Further clinical development is ongoing to fully elucidate its therapeutic role.

References

- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. doaj.org [doaj.org]

- 5. Invasive Aspergillosis | Review of the novel antifungal drug this compound (F901318) | springermedicine.com [springermedicine.com]

- 6. Review of the novel antifungal drug this compound (F901318) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies [mdpi.com]

- 8. f2g.com [f2g.com]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. In vitro activity of this compound against Aspergillus fumigatus sensu lato clinical isolates: activity is retained against isolates showing resistance to azoles and/or amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. The Role of this compound in the Treatment of Filamentous Fungal Infections: A Review of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of this compound against 507 filamentous fungi including antifungal drug-resistant strains at a tertiary laboratory in Australia: 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Orotomide this compound Is Efficacious in an Experimental Model of Central Nervous System Coccidioidomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. In Vivo Efficacy of this compound against Systemic Scedosporiosis and Lomentosporiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Olorofim In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of filamentous fungi to Olorofim, a novel antifungal agent. The protocols are based on established methodologies from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Introduction

This compound (formerly F901318) is a first-in-class orotomide antifungal that exhibits a novel mechanism of action by inhibiting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway.[1][2][3][4][5] This unique target results in potent activity against a broad spectrum of molds, including azole-resistant Aspergillus species, and other difficult-to-treat fungi like Scedosporium species and Lomentospora prolificans.[1][6][7][8] this compound's novel mechanism means there is no cross-resistance with existing antifungal classes.[9] However, it lacks activity against yeasts and Mucorales.[1][3] Accurate in vitro susceptibility testing is crucial for surveillance, clinical management, and drug development.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound selectively targets the fungal dihydroorotate dehydrogenase (DHODH), an enzyme essential for the de novo synthesis of pyrimidines, which are vital components of DNA, RNA, and other cellular molecules.[1][2][3][4] By inhibiting DHODH, this compound depletes the fungal cell of essential pyrimidines, leading to the cessation of growth and, with prolonged exposure, cell death.[2][4]

Caption: this compound's mechanism of action targeting DHODH.

In Vitro Susceptibility Data

This compound has demonstrated potent in vitro activity against a wide range of filamentous fungi. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies.

Table 1: this compound MIC Data for Aspergillus Species

| Species | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | Geometric Mean MIC (mg/L) | Reference |

| Aspergillus fumigatus | 275 | <0.004 - 0.25 | 0.06 | 0.037 | [10] |

| Aspergillus fumigatus | 686 | up to 0.06 | 0.016 | - | [9] |

| Aspergillus flavus | - | - | 0.03 | 0.050 | [10] |

| Aspergillus niger | - | - | 0.03 - 0.06 | 0.052 | [10] |

| Aspergillus terreus | - | 0.008 - 0.03 | - | 0.022 | [10] |

| Cryptic Aspergillus spp. | 150 | - | - | 0.015 - 0.098 (CLSI/EUCAST) | [7] |

| Azole-resistant A. fumigatus | - | 0.004 - 0.03 | - | - | [11] |

Table 2: this compound MIC Data for Other Clinically Relevant Molds

| Species | Number of Isolates | MIC Range (mg/L) | Modal MIC (mg/L) | Geometric Mean MIC (mg/L) | Reference |

| Scedosporium spp. | 36 | up to 0.125 | 0.016 | - | [9] |

| Lomentospora prolificans | 13 | up to 0.125 | - | - | [9] |

| Scedosporium apiospermum | 30 | - | - | <0.130 (EUCAST) / <0.339 (CLSI) | [6] |

| Scedosporium boydii | 30 | - | - | <0.130 (EUCAST) / <0.339 (CLSI) | [6] |

| Lomentospora prolificans | 30 | - | - | 0.115 (EUCAST) / 0.225 (CLSI) | [6] |

| Penicillium/Talaromyces spp. | - | 0.004 - 0.125 | 0.016 | 0.027 | [11] |

| Trichophyton spp. | - | 0.004 - 0.125 | 0.008 | 0.015 | [11] |

| Talaromyces marneffei | 32 | 0.0005 - 0.002 | - | - | [12][13] |

Experimental Protocols

The following are detailed protocols for determining this compound MICs using broth microdilution methods.

Protocol 1: EUCAST E.Def 9.3/9.4 Broth Microdilution Method for Molds

This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) definitive document E.Def 9.3/9.4.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile, 96-well, flat-bottom microtiter plates

-

Fungal isolates for testing

-

Spectrophotometer (optional)

-

Inoculum suspension adjusted to the appropriate density

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to a final concentration of 1 mg/mL.

-

Store the stock solution at -20°C.

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the this compound stock solution in the microtiter plates using RPMI medium to achieve the desired final concentrations (e.g., 8 to 0.008 mg/L).

-

The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

Grow the fungal isolates on an appropriate agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days.

-

Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20.

-

Adjust the conidial suspension to a final concentration of 0.5 x 10^5 to 2.5 x 10^5 CFU/mL in RPMI medium.

-

-

Inoculation and Incubation:

-

Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate.

-

Include a growth control well (inoculum without drug) and a sterility control well (medium only).

-

Incubate the plates at 35-37°C for 48-72 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible growth (100% inhibition).

-

For some fungi, a spectrophotometric reading at 530 nm can be used, with the MIC defined as the concentration that shows ≥90% growth inhibition compared to the drug-free control.[9][14]

-

Caption: EUCAST broth microdilution workflow for this compound.

Protocol 2: CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

Materials:

-

This compound powder

-

DMSO

-

RPMI-1640 medium with L-glutamine and without bicarbonate, buffered to pH 7.0 with MOPS

-

Sterile, 96-well microtiter plates

-

Fungal isolates

-

Spectrophotometer

Procedure:

-

Drug and Plate Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the microtiter plates with RPMI medium to achieve the desired final concentration range.

-

-

Inoculum Preparation:

-

Culture the fungal isolates on potato dextrose agar at 35°C.

-

Prepare a conidial suspension in sterile saline with 0.05% Tween 80.

-

Adjust the inoculum suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer to measure turbidity.

-

-

Inoculation and Incubation:

-

Inoculate each well with 100 µL of the standardized inoculum.

-

Include appropriate quality control strains, a growth control, and a sterility control.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

MIC Endpoint Determination:

-

The MIC is read as the lowest drug concentration at which there is a prominent decrease in turbidity compared to the drug-free growth control. For this compound, this is typically 100% inhibition.

-

Caption: CLSI broth microdilution workflow for this compound.

Resistance Mechanisms

Acquired resistance to this compound in Aspergillus fumigatus has been linked to mutations in the pyrE gene, which encodes the target enzyme, DHODH.[15][16][17] A hotspot for these mutations has been identified at the G119 locus.[15][17] These mutations lead to reduced affinity of this compound for the DHODH enzyme.[15][17]

Quality Control

For quality control, reference strains with known this compound MICs should be included in each batch of tests. Aspergillus fumigatus ATCC 204305 is a commonly used quality control strain for EUCAST testing.[18]

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro susceptibility testing of this compound. Adherence to standardized methodologies, such as those from EUCAST and CLSI, is essential for obtaining reproducible and comparable results. This information is critical for the ongoing clinical development of this compound and for guiding its potential future use in treating invasive fungal infections.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound Susceptibility Testing of 1,423 Danish Mold Isolates Obtained in 2018-2019 Confirms Uniform and Broad-Spectrum Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro activity of this compound (F901318) against clinical isolates of cryptic species of Aspergillus by EUCAST and CLSI methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Antifungal Susceptibility Profiles of this compound (Formerly F901318) and Currently Available Systemic Antifungals against Mold and Yeast Phases of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Resistance profiling of Aspergillus fumigatus to this compound indicates absence of intrinsic resistance and unveils the molecular mechanisms of acquired this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. resistance-profiling-of-aspergillus-fumigatus-to-olorofim-indicates-absence-of-intrinsic-resistance-and-unveils-the-molecular-mechanisms-of-acquired-olorofim-resistance - Ask this paper | Bohrium [bohrium.com]

- 18. f2g.com [f2g.com]

Olorofim checkerboard synergy assay with other antifungals

Introduction

Olorofim (formerly F901318) is a novel antifungal agent from the orotomide class, representing a significant advancement in the treatment of invasive fungal infections.[1][2] Its unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is a critical component of the de novo pyrimidine biosynthesis pathway.[1][2][3] This disruption of DNA and RNA synthesis results in potent activity against a variety of mold species, including Aspergillus, and dimorphic fungi.[1][3] Notably, this compound is effective against some species that are resistant to existing antifungal drugs like azoles and amphotericin B.[1] However, its spectrum is limited, showing no activity against yeasts such as Candida and Cryptococcus, or against members of the Mucorales order.[1]

Given the rise of antifungal resistance and the challenges in treating invasive mold infections, combination therapy is an increasingly important strategy. The checkerboard synergy assay is a standard in vitro method used to evaluate the interaction between two antimicrobial agents. This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic, indifferent, or antagonistic effects of this compound in combination with other antifungal drugs against clinically relevant molds.

Principle of the Checkerboard Assay

The checkerboard assay involves testing serial dilutions of two drugs, both alone and in all possible combinations, in a microtiter plate format. The resulting pattern of fungal growth inhibition allows for the calculation of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.

Key Concepts and Definitions

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

-

Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone.

-

Fractional Inhibitory Concentration Index (FICI): The sum of the FICs of the two drugs in a given combination. The FICI is calculated as follows: FICI = FIC of Drug A + FIC of Drug B = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[4]

-

Interpretation of FICI Values:

Reported Interactions of this compound

In vitro studies have revealed varied interactions between this compound and other antifungal classes:

-

Azoles (Mould-Active): Unidirectional antagonism has been observed with voriconazole, posaconazole, and isavuconazole against Aspergillus species, where the MIC of this compound increases in the presence of the azole, while the azole MIC remains largely unaffected.[6][7][8]

-

Amphotericin B: Antagonism has been reported in a single Aspergillus niger strain.[6][7]

-

Caspofungin, Terbinafine, and Fluconazole: Indifference has been the most commonly reported interaction with these agents against Aspergillus species.[6][7]

It is crucial for researchers to empirically determine these interactions for their specific fungal isolates of interest.

Experimental Protocol: this compound Checkerboard Synergy Assay

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) broth microdilution method modified for a checkerboard assay.[6][7]

Materials:

-

This compound powder

-

Second antifungal agent for testing (e.g., voriconazole, amphotericin B, caspofungin)

-

Fungal isolate for testing (e.g., Aspergillus fumigatus)

-

96-well microtiter plates

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Dimethyl sulfoxide (DMSO) for drug stock solutions

-

Sterile distilled water

-

Spectrophotometer

-

Inoculating loop or sterile swabs

-

Vortex mixer

-

Incubator (35-37°C)

-

Multichannel pipette

Procedure:

-

Preparation of Antifungal Stock Solutions:

-

Dissolve this compound and the second antifungal agent in DMSO to create high-concentration stock solutions (e.g., 1280 µg/mL).

-

Further dilutions should be made in RPMI medium.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 5-7 days until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

-

Adjust the conidial suspension to a final concentration of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in RPMI medium, verified by spectrophotometry and quantitative plating.

-

-

Checkerboard Plate Setup:

-

Dispense 50 µL of RPMI medium into all wells of a 96-well plate, except for the first column.

-

In the first column (column 1), add 100 µL of the highest concentration of this compound.

-

Perform serial two-fold dilutions of this compound by transferring 50 µL from column 1 to column 2, mixing, and continuing across the plate to column 10. Discard 50 µL from column 10.

-

Columns 11 and 12 will serve as controls.

-

Add the second antifungal agent in decreasing concentrations down the rows (from row A to row G). Add 50 µL of the highest concentration of the second drug to each well in row A (columns 1-11) and perform serial dilutions down to row G.

-

The final plate will have varying concentrations of this compound along the x-axis and the second antifungal along the y-axis.

-

Row H will contain only this compound dilutions (to determine its MIC alone).

-

Column 11 will contain only the second antifungal's dilutions (to determine its MIC alone).

-

Column 12, row H will be the drug-free growth control well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared fungal inoculum to each well.

-

The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 48-72 hours.

-

-

Reading the Results:

-

Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration showing complete (or near-complete) inhibition of visual growth. For echinocandins like caspofungin, the Minimum Effective Concentration (MEC), characterized by the growth of small, rounded, compact hyphae, is used.

-

Calculate the FICI for each well showing inhibition using the formula mentioned above. The lowest FICI value is reported as the result of the interaction.

-

Data Presentation

The results of a checkerboard assay are best summarized in a table. Below are examples of how to present hypothetical data for different interaction types.

Table 1: Hypothetical Checkerboard Results for this compound and Voriconazole against A. fumigatus

| Interaction Type | This compound MIC Alone (µg/mL) | Voriconazole MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Voriconazole MIC in Combination (µg/mL) | FICI | Interpretation |

| Synergy | 0.06 | 1.0 | 0.015 | 0.25 | 0.5 | Synergistic |

| Indifference | 0.06 | 1.0 | 0.03 | 1.0 | 1.5 | Indifferent |

| Antagonism | 0.06 | 1.0 | 0.24 | 1.0 | 5.0 | Antagonistic |

Table 2: Summary of Published this compound Synergy Studies against Aspergillus spp.

| Combination Agent | Fungal Species | Predominant Interaction | Reference |

| Voriconazole | Aspergillus fumigatus | Antagonism | [6][8] |

| Posaconazole | Aspergillus spp. | Antagonism | [6][7] |

| Isavuconazole | Aspergillus spp. | Antagonism | [6][7] |

| Amphotericin B | Aspergillus niger | Antagonism | [6][7] |

| Caspofungin | Aspergillus spp. | Indifference | [6][7] |

| Terbinafine | Aspergillus spp. | Indifference | [6][7] |

Visualizations

Caption: Mechanism of action of this compound via inhibition of DHODH.

Caption: Experimental workflow for the checkerboard synergy assay.

Caption: Logical relationship for FICI value interpretation.

References

- 1. Review of the Novel Investigational Antifungal this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy of this compound (F901318) against Aspergillus fumigatus, A. nidulans, and A. tanneri in Murine Models of Profound Neutropenia and Chronic Granulomatous Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Checkerboard array synergy testing. [bio-protocol.org]

- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Antagonistic in vitro interaction between this compound and voriconazole against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

Olorofim: Application Notes and Protocols for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Olorofim and comprehensive protocols for its preparation and use in various in vitro antifungal experiments.

This compound: Overview and Mechanism of Action

This compound (formerly F901318) is a novel antifungal agent belonging to the orotomide class. It exhibits potent activity against a wide range of filamentous fungi, including azole-resistant strains of Aspergillus. This compound's unique mechanism of action involves the inhibition of the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. By blocking this pathway, this compound disrupts the synthesis of essential building blocks for DNA, RNA, and cell wall components, ultimately leading to fungal cell death.

Solubility of this compound

This compound is a hydrophobic compound with limited aqueous solubility. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, which is then further diluted in the appropriate culture medium.

Table 1: Solubility of this compound in Common Solvents

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (100.29 mM)[1] | Sonication is recommended to facilitate dissolution.[1] Some sources report solubility up to 100 mg/mL with sonication.[2][3][4] |

| Water | 0.0142 mg/mL (Predicted)[5] |

Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][2] Stock solutions in DMSO should be stored at -80°C for up to 1 year to maintain stability.[1]

Preparation of this compound for In Vitro Experiments

The following is a general workflow for preparing this compound for use in in vitro antifungal susceptibility testing.

Caption: Workflow for this compound solution preparation.

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI and EUCAST)

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS to pH 7.0

-

Sterile, 96-well flat-bottom microtiter plates

-

Fungal isolates for testing

-

Sterile, saline (0.85%) with 0.05% Tween 80

-

Spectrophotometer or plate reader (optional)

-

Humidified incubator

Protocol:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound in 100% DMSO at a concentration of 1.6 mg/mL (or a suitable concentration based on the expected MIC range).

-

Vortex and/or sonicate to ensure complete dissolution.

-

This stock solution can be stored in aliquots at -80°C.

-

-

Preparation of Fungal Inoculum:

-

Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at the appropriate temperature until sporulation is observed.

-

Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a concentration of 0.5-5 x 10^6 conidia/mL using a hemocytometer or spectrophotometer.

-